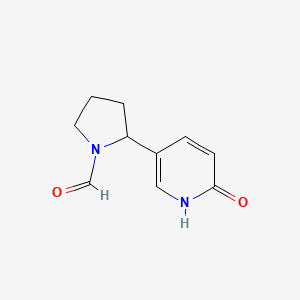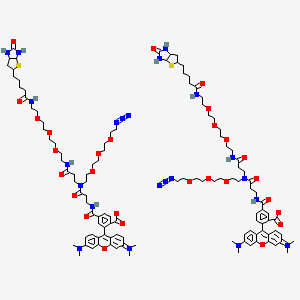![molecular formula C21H25IN2OSi B11826735 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position, a phenylethenyl group at the 3rd position, and a trimethylsilyl ethoxy methyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro groups to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: These reactions can be performed under solvent-free conditions using reagents such as montmorillonite K-10 and oxygen.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogen peroxide for oxidation.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can yield epoxides or alkanes, respectively.
科学的研究の応用
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Indazole derivatives can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
1H-Indazole: The parent compound without the iodine, phenylethenyl, and trimethylsilyl ethoxy methyl groups.
2H-Indazole: A structural isomer with different electronic properties.
3-Iodo-1H-Indazole: A simpler derivative with only the iodine substitution.
Uniqueness
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, while the phenylethenyl and trimethylsilyl ethoxy methyl groups enhance its lipophilicity and potential interactions with biological targets.
特性
分子式 |
C21H25IN2OSi |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
2-[[6-iodo-3-[(E)-2-phenylethenyl]indazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C21H25IN2OSi/c1-26(2,3)14-13-25-16-24-21-15-18(22)10-11-19(21)20(23-24)12-9-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3/b12-9+ |
InChIキー |
CMRCIXXQOOTECS-FMIVXFBMSA-N |
異性体SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)/C=C/C3=CC=CC=C3 |
正規SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)




![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)
